4,6-Dichloroindoline hydrochloride
Description
4,6-Dichloroindoline hydrochloride (CAS 1210734-76-1) is a halogenated indoline derivative characterized by chlorine substituents at positions 4 and 6 of the indoline core, with a hydrochloride salt enhancing its solubility in polar solvents. Indolines are partially saturated bicyclic compounds comprising a benzene ring fused to a five-membered nitrogen-containing ring.
Key properties inferred from structural analogs (e.g., 4-Methylindoline hydrochloride, C₉H₁₂ClN, MW 169.65 ) suggest that this compound likely has a molecular formula of C₈H₈Cl₃N (assuming the base indoline structure C₈H₇Cl₂N with HCl addition).
Properties
IUPAC Name |
4,6-dichloro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREOOKIQVLLQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920448 | |
| Record name | 4,6-Dichloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903551-23-5 | |
| Record name | 4,6-Dichloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights:
Salt Forms: Hydrochloride salts improve aqueous solubility, critical for in vivo applications. For example, prilocaine hydrochloride (C₁₃H₂₁ClN₂O₂), a local anesthetic, leverages its HCl salt for rapid absorption .
Pharmacological Potential: While direct data on this compound are scarce, analogs like donepezil hydrochloride (C₂₄H₃₂ClNO₃), an acetylcholinesterase inhibitor, highlight the therapeutic relevance of indoline derivatives . The dichloro substitution may mimic strategies used in antiviral or anticancer agents, where halogenation enhances target selectivity and metabolic stability .
Synthetic Utility: this compound is listed as a research chemical with 95% purity and high cost (~¥34,398/1g), indicating specialized use in organic synthesis or medicinal chemistry . Comparatively, 4-Cyanoisoindoline derivatives (e.g., tert-butyl 4-cyanoisoindoline-2-carboxylate) are intermediates in kinase inhibitor development, suggesting similar applications for dichloroindolines .
Research and Industrial Relevance
- Drug Development : Indoline scaffolds are prevalent in FDA-approved drugs (e.g., indomethacin). The dichloro motif in this compound could be explored for antimicrobial or CNS-targeted activity, akin to CRF1 receptor antagonists like NBI 27914 hydrochloride (Ki = 1.7 nM) .
- Material Science : Halogenated indolines may serve as precursors for optoelectronic materials, leveraging their aromaticity and electron-deficient cores.
Q & A
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Compare reaction rates of 4,6-dichloro vs. mono-chloro analogs using palladium catalysts. Electrochemical studies (cyclic voltammetry) correlate substituent electron-withdrawing effects with oxidative addition efficiency. Isolate and characterize boronate intermediates to map mechanistic pathways .
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